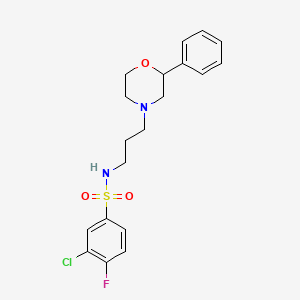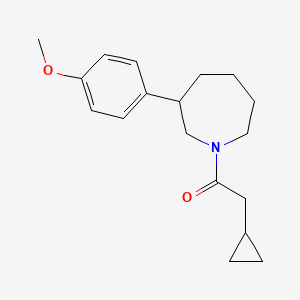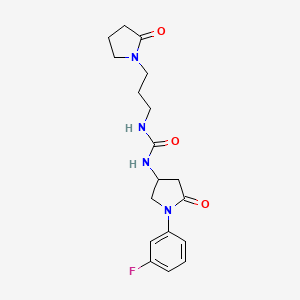![molecular formula C15H7Cl3OS2 B2862006 3-[(2,4,5-Trichlorophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde CAS No. 477868-41-0](/img/structure/B2862006.png)
3-[(2,4,5-Trichlorophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,4,5-Trichlorophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene core substituted with a trichlorophenyl sulfanyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4,5-Trichlorophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiophene core, followed by the introduction of the trichlorophenyl sulfanyl group and the aldehyde functional group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and the use of solvents, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4,5-Trichlorophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The trichlorophenyl sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-[(2,4,5-Trichlorophenyl)sulfanyl]-1-benzothiophene-2-carboxylic acid.
Reduction: Formation of 3-[(2,4,5-Trichlorophenyl)sulfanyl]-1-benzothiophene-2-methanol.
Substitution: Formation of various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2,4,5-Trichlorophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 3-[(2,4,5-Trichlorophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trichlorophenyl sulfanyl group and the aldehyde functional group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4,5-Trichlorophenyl)sulfanyl]-1-benzothiophene-3-carbaldehyde
- 3-[(2,4,5-Trichlorophenyl)sulfanyl]-1-benzothiophene-2-carboxylic acid
- 3-[(2,4,5-Trichlorophenyl)sulfanyl]-1-benzothiophene-2-methanol
Uniqueness
3-[(2,4,5-Trichlorophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a benzothiophene core with a trichlorophenyl sulfanyl group and an aldehyde functional group makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-(2,4,5-trichlorophenyl)sulfanyl-1-benzothiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl3OS2/c16-9-5-11(18)13(6-10(9)17)21-15-8-3-1-2-4-12(8)20-14(15)7-19/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPYHEWEZMHQLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=O)SC3=CC(=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/new.no-structure.jpg)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(thiophene-2-amido)benzoate](/img/structure/B2861927.png)

![N-(3-chloro-4-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2861931.png)

![N-[(4-chlorophenyl)methyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide](/img/structure/B2861933.png)
![1-[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(4-nitrophenyl)piperazine](/img/structure/B2861935.png)


![4-[({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)methyl]-3,4-dihydro-2H-1-benzopyran-4-ol](/img/structure/B2861943.png)
![methyl 2-[8-(2,3-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2861944.png)
![6-Azaspiro[2.5]octan-2-ylmethanamine;dihydrochloride](/img/structure/B2861945.png)

